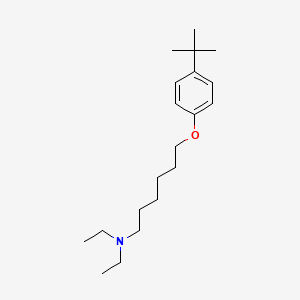![molecular formula C16H12N2OS B4892133 [3-oxo-1-phenyl-3-(2-thienyl)propyl]malononitrile](/img/structure/B4892133.png)
[3-oxo-1-phenyl-3-(2-thienyl)propyl]malononitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-oxo-1-phenyl-3-(2-thienyl)propyl]malononitrile, also known as MPTP, is a chemical compound that has been extensively studied in scientific research. It is a potent neurotoxin that has been used to induce Parkinson's disease in animal models, leading to the discovery of the role of dopamine in the disease. In addition, MPTP has been investigated for its potential therapeutic applications in cancer treatment and as a tool for studying the central nervous system.
Mécanisme D'action
[3-oxo-1-phenyl-3-(2-thienyl)propyl]malononitrile is metabolized in the brain to the toxic metabolite MPP+, which is selectively taken up by dopaminergic neurons via the dopamine transporter. Once inside the neuron, MPP+ inhibits complex I of the mitochondrial electron transport chain, leading to a decrease in ATP production and an increase in oxidative stress. This ultimately leads to the death of the neuron.
Biochemical and Physiological Effects
The selective toxicity of [3-oxo-1-phenyl-3-(2-thienyl)propyl]malononitrile to dopaminergic neurons in the substantia nigra leads to a loss of dopamine in the brain, which is the hallmark of Parkinson's disease. This results in a range of motor symptoms, including tremors, rigidity, and bradykinesia. In addition, [3-oxo-1-phenyl-3-(2-thienyl)propyl]malononitrile has been shown to induce apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
The use of [3-oxo-1-phenyl-3-(2-thienyl)propyl]malononitrile in animal models of Parkinson's disease has allowed researchers to study the disease in a controlled setting and to test potential treatments. However, there are limitations to this approach, including the fact that animal models may not fully capture the complexity of the disease in humans. In addition, the use of [3-oxo-1-phenyl-3-(2-thienyl)propyl]malononitrile in research requires careful handling due to its neurotoxicity.
Orientations Futures
There are several future directions for research on [3-oxo-1-phenyl-3-(2-thienyl)propyl]malononitrile. One area of focus is the development of new treatments for Parkinson's disease that target the underlying mechanisms of the disease. Another area of interest is the use of [3-oxo-1-phenyl-3-(2-thienyl)propyl]malononitrile as a tool to study the central nervous system, including the role of dopamine in addiction and reward. Finally, there is potential for [3-oxo-1-phenyl-3-(2-thienyl)propyl]malononitrile to be used in cancer treatment, either alone or in combination with other therapies.
Méthodes De Synthèse
[3-oxo-1-phenyl-3-(2-thienyl)propyl]malononitrile can be synthesized by the reaction of 1-cyano-1-(thiophen-2-yl)ethene with phenylacetonitrile, followed by a reaction with malonic acid. The resulting compound is then converted to the corresponding nitrile by treatment with thionyl chloride.
Applications De Recherche Scientifique
[3-oxo-1-phenyl-3-(2-thienyl)propyl]malononitrile has been widely used in scientific research as a tool to study Parkinson's disease. It is selectively toxic to dopaminergic neurons in the substantia nigra, leading to a loss of dopamine in the brain and the development of Parkinson's-like symptoms in animal models. This has allowed researchers to study the mechanisms underlying the disease and to test potential treatments.
Propriétés
IUPAC Name |
2-(3-oxo-1-phenyl-3-thiophen-2-ylpropyl)propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2OS/c17-10-13(11-18)14(12-5-2-1-3-6-12)9-15(19)16-7-4-8-20-16/h1-8,13-14H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNOJQWPBNUHADO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)C2=CC=CS2)C(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-Oxo-1-phenyl-3-(thiophen-2-yl)propyl]propanedinitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-butylphenyl)sulfonyl]-4-(cyclopropylcarbonyl)piperazine](/img/structure/B4892053.png)

![(1,3-benzodioxol-5-ylmethyl)[2-(4-methoxyphenyl)-1-methylethyl]amine](/img/structure/B4892073.png)
![5-(4-fluorophenyl)-N-(1-phenylethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4892088.png)

![3,3'-[1,4-phenylenebis(oxy)]bis[1-(2,2,7-trimethyl-5-azatricyclo[5.2.0.0~1,3~]non-5-yl)-2-propanol]](/img/structure/B4892099.png)
![(3aS*,5S*,9aS*)-5-(3,4-difluorophenyl)-2-(4-methoxybenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4892106.png)

![3,3'-methylenebis{6-[(4-nitrobenzoyl)amino]benzoic acid}](/img/structure/B4892126.png)

![[4-(2-chlorobenzyl)-1-(4-ethoxybenzyl)-4-piperidinyl]methanol](/img/structure/B4892135.png)
![1-[3-(2-tert-butyl-4-methylphenoxy)propyl]pyrrolidine hydrochloride](/img/structure/B4892138.png)
![N~1~-(2-methoxy-5-methylphenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4892146.png)
